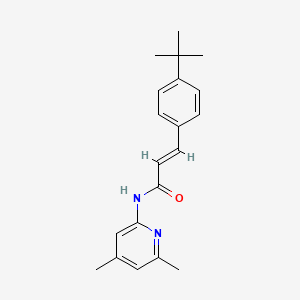
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is known for its ability to inhibit protein kinase B (PKB) and B cell receptor (BCR) signaling pathways.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of oncology, TAK-659 has been shown to inhibit the growth of B-cell malignancies. In addition, TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Mecanismo De Acción
TAK-659 acts as an inhibitor of protein kinase B (3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide) and B cell receptor (BCR) signaling pathways. This compound is a key regulator of cell survival, growth, and metabolism, while BCR is a critical component of B-cell receptor signaling. By inhibiting these pathways, TAK-659 can induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune diseases. In addition, TAK-659 has been shown to inhibit the proliferation of B-cells and decrease the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity for 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide and BCR signaling pathways, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One potential direction is the development of more soluble analogs of TAK-659, which could improve its pharmacological properties. Another direction is the investigation of TAK-659 in combination with other drugs, which could enhance its efficacy in the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanisms of action of TAK-659 and its potential applications in other fields, such as neurology and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in various fields. Its specificity for this compound and BCR signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases. However, further studies are needed to fully elucidate its mechanisms of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with 4-tert-butylbenzaldehyde to form the intermediate compound. Finally, the intermediate is reacted with acryloyl chloride to yield the desired product.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-12-15(2)21-18(13-14)22-19(23)11-8-16-6-9-17(10-7-16)20(3,4)5/h6-13H,1-5H3,(H,21,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUIBCRVFRTJV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)


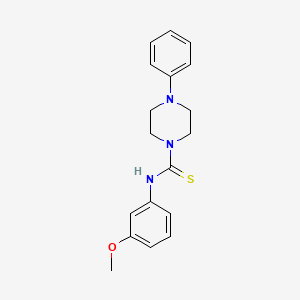
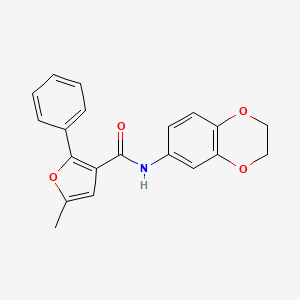
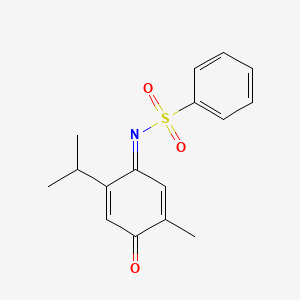

![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)
![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)

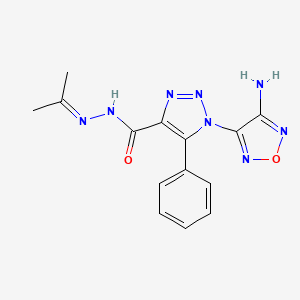

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)